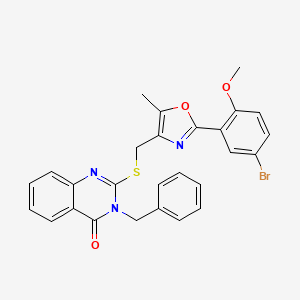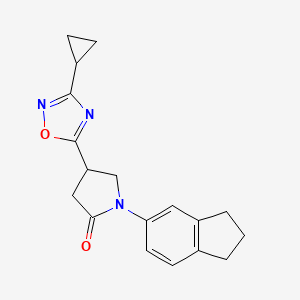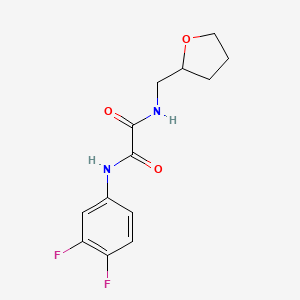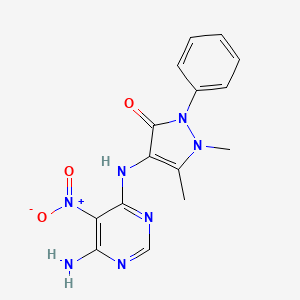
6-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as Boc-pyr-MP and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Boc-pyr-MP is not well understood. However, studies have shown that this compound can inhibit the activity of various enzymes such as kinases and proteases. Boc-pyr-MP can also bind to proteins and modulate their function.
Biochemical and Physiological Effects
Boc-pyr-MP has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various kinases such as c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK). Boc-pyr-MP can also inhibit the activity of various proteases such as cathepsin B and L. Additionally, Boc-pyr-MP has been shown to have antiviral activity against the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-pyr-MP has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. Boc-pyr-MP is also stable under various conditions and can be stored for long periods of time. However, Boc-pyr-MP has some limitations for lab experiments. This compound can be toxic to cells at high concentrations and can also inhibit the activity of non-target proteins.
Direcciones Futuras
There are several future directions related to Boc-pyr-MP. One potential direction is the development of new bioactive molecules using Boc-pyr-MP as a building block. Another potential direction is the study of the mechanism of action of Boc-pyr-MP and its effects on various proteins and enzymes. Additionally, the development of new synthetic methods for Boc-pyr-MP and its derivatives could lead to the discovery of new bioactive molecules with potential applications in various fields.
Conclusion
In conclusion, Boc-pyr-MP is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its potential applications in medicinal chemistry, drug discovery, and chemical biology. Boc-pyr-MP has several advantages for lab experiments but also has some limitations. There are several future directions related to Boc-pyr-MP, including the development of new bioactive molecules and the study of its mechanism of action.
Métodos De Síntesis
Boc-pyr-MP can be synthesized using various methods, including the reaction of tert-butylsulfonyl pyrrolidine-1-carboxylic acid with 2-methylpyridazin-3(2H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
Boc-pyr-MP has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. This compound has been used as a building block for the synthesis of various bioactive molecules such as kinase inhibitors, protease inhibitors, and antiviral agents. Boc-pyr-MP has also been used as a tool compound for the study of protein-protein interactions and enzyme kinetics.
Propiedades
IUPAC Name |
6-(3-tert-butylsulfonylpyrrolidine-1-carbonyl)-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-14(2,3)22(20,21)10-7-8-17(9-10)13(19)11-5-6-12(18)16(4)15-11/h5-6,10H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEJOYDGZDYKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methyl-3-nitrophenyl)methanone](/img/structure/B2950460.png)
![7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2950462.png)
![6-Benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2950464.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2950468.png)
![N-[2-(4-methylpiperazino)-5-(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B2950469.png)
![4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2950470.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2950473.png)
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2950474.png)
![N-(4-ethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2950476.png)
